molecular formula C12H15NO3 B12828918 Benzyl 2-(azetidin-3-yloxy)acetate

Benzyl 2-(azetidin-3-yloxy)acetate

Cat. No.: B12828918
M. Wt: 221.25 g/mol
InChI Key: BPPRMSIBKZBAPE-UHFFFAOYSA-N
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Description

Benzyl 2-(azetidin-3-yloxy)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(azetidin-3-yloxy)acetate typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the nucleophilic ring-opening of epoxides with azetidine derivatives. For instance, the reaction of benzyl chloroacetate with azetidine in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-one derivatives, while reduction could produce various azetidine alcohols.

Scientific Research Applications

Benzyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.

    Industry: It can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(azetidin-3-yloxy)acetate involves its interaction with various molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(azetidin-3-yloxy)acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the benzyl and acetate groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl 2-(azetidin-3-yloxy)acetate

InChI

InChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI Key

BPPRMSIBKZBAPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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